molecular formula C18H14FN3O2 B2644565 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941983-56-8

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2644565
CAS No.: 941983-56-8
M. Wt: 323.327
InChI Key: FDQFIZPNZKGZAZ-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a methoxypyridazine ring. With a molecular formula of C18H13FN3O2 and a molecular weight of 322.32 g/mol, this compound is of significant interest in medicinal chemistry and oncology research . Its structural framework is recognized as a privileged scaffold in the design of protein kinase inhibitors . This compound is primarily investigated for its potential as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor . VEGFR-2 is a primary mediator of tumor angiogenesis, the process by which tumors develop new blood vessels. Inhibiting this receptor is a validated strategy for anti-cancer therapy, as it can suppress endothelial cell proliferation and tumor growth . Researchers utilize this benzamide derivative to study signaling pathways in cancers and to explore the structure-activity relationships of pyridazine-based chemotypes in disrupting angiogenic processes. The product is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQFIZPNZKGZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can be achieved through a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then subjected to further substitution to yield the final product . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, suggesting that compounds similar to 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide may exhibit significant antibacterial and antifungal activities. For instance, research has demonstrated that certain substituted benzamides show promising results against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

The anticancer activity of benzamide derivatives has been extensively investigated. Compounds with structural similarities to this compound have shown efficacy against various cancer cell lines. In particular, studies have reported that certain analogs possess IC50 values lower than established chemotherapeutic agents, indicating their potential as effective anticancer agents . The ability to inhibit cancer cell proliferation and induce apoptosis is a key area of research for this class of compounds.

Neuroprotective Effects

Emerging research suggests that certain benzamide derivatives may exert neuroprotective effects. This potential application is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play critical roles in disease progression. Compounds with similar structures have been shown to modulate neuroinflammatory pathways, thus offering a possible therapeutic avenue for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Screening

A study evaluated various substituted benzamides against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that specific analogs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, affirming their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of benzamide derivatives, several compounds were synthesized and tested against human colorectal carcinoma cell lines. Results showed that certain derivatives not only inhibited cell growth effectively but also demonstrated mechanisms leading to apoptosis, positioning them as candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its activation of Liver X Receptors (LXRs). These receptors are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. By activating LXRs, this compound can modulate various metabolic pathways and exert its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related N-phenylbenzamide derivatives, focusing on substituent effects, physical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs
Compound Name (Source) Substituent on Phenyl Ring Melting Point (°C) Molecular Weight (g/mol) Notes
Target Compound 4-(6-Methoxypyridazin-3-yl) Not reported ~325 (estimated) Pyridazine ring enhances aromatic π-stacking potential.
(S)-2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5h) 4-(Sulfamoyl-tetrahydrofuran-3-yl) 205–207 ~417 (calculated) Higher polarity due to sulfamoyl and tetrahydrofuran groups.
2-Fluoro-N-(4-(trifluoromethyl)phenyl)benzamide 4-(Trifluoromethyl) Not reported 283.225 Lipophilic CF₃ group increases logP.
2-Fluoro-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (4a) 4-Methyl-3-(pyridinylpyrimidinylamino) Not reported ~430 (estimated) Bulky substituent may reduce solubility.
(S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) 4-Chloro 256–258 ~398 (calculated) Para-chloro substitution correlates with higher melting point.

Key Observations :

  • Melting Points : Para-substituted electron-withdrawing groups (e.g., Cl in 5i ) increase melting points compared to ortho/meta-fluoro analogs. The target compound’s pyridazine substituent, being bulkier and heteroaromatic, may lower its melting point relative to 5i but increase it compared to trifluoromethyl derivatives .
  • In contrast, CF₃ substituents (e.g., ) favor lipophilicity.

Spectroscopic and Analytical Comparisons

  • NMR Complexity : Fluorine and aromatic protons in ortho/meta positions (e.g., ) lead to overlapping signals. The target’s pyridazine ring may simplify ¹H NMR spectra due to distinct chemical shifts for pyridazine protons.
  • HPLC Purity : Analogs in were validated via HPLC, a method likely applicable to the target compound for purity assessment.

Biological Activity

2-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom, a methoxypyridazinyl moiety, and a benzamide core, which contribute to its biological properties. The structural formula can be represented as follows:

C17H16FN3O\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the methoxypyridazinyl group enhances its binding affinity, potentially inhibiting various cellular pathways.

Anticancer Properties

Research indicates that derivatives of benzamides, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways related to growth and survival .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural components suggest potential efficacy against various pathogens. Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi, although specific data on this compound remains limited .

Case Studies

Several studies have explored the biological activities of similar compounds in the benzamide class:

  • Antifungal Activity : A study on related compounds demonstrated effective antifungal properties against Rhizoctonia solani, with some derivatives showing lower EC50 values than commercially available fungicides .
  • Enzyme Inhibition : Research on related benzamide derivatives has highlighted their role as inhibitors of key enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (mg/L)Reference
This compoundAnticancerTBD
Compound 7Antifungal0.034
Compound 12Enzyme Inhibition1.836

Q & A

Q. How can SAR studies optimize the fluorobenzamide moiety for enhanced kinase selectivity?

  • Methodology : Synthesize derivatives with substituents at the 3-/4-fluoro positions. Test against kinase panels (e.g., Eurofins DiscoverX). Perform co-crystallization with ABL1 or EGFR kinases to map binding pocket interactions .

Notes

  • Methodological Rigor : Emphasized orthogonal validation (e.g., NMR + XRD), computational-experimental integration, and assay standardization.
  • Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced address mechanistic contradictions, multi-target studies, and computational modeling.

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